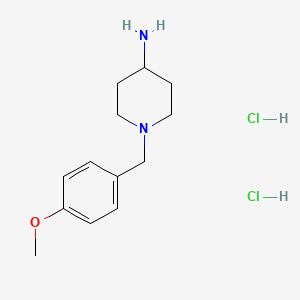

1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride

Description

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.2ClH/c1-16-13-4-2-11(3-5-13)10-15-8-6-12(14)7-9-15;;/h2-5,12H,6-10,14H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRQIQMBHGWBLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCC(CC2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 4-methoxybenzyl chloride with piperidine, followed by the introduction of an amine group at the 4-position of the piperidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The final product is then converted to its dihydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of 1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and recrystallization, are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted piperidine compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

- Chemistry: It serves as a building block in synthesizing complex organic molecules and pharmaceuticals.

- Biology: It is utilized in studying biological pathways and mechanisms, especially those involving piperidine derivatives.

- Industry: It is used in producing specialty chemicals and materials.

1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride belongs to the piperidine class of compounds and has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and oncology.

Antidepressant Effects

Research suggests that piperidine derivatives, including this compound, exhibit antidepressant-like effects in animal models. These compounds are believed to interact with neurotransmitter systems, especially serotonin and norepinephrine pathways, which are crucial for mood regulation. Studies in rodent models have shown significant reductions in depressive-like behaviors when the compound is administered at specific dosages.

Antitumor Activity

The compound has also demonstrated promise as an antitumor agent. In vitro studies have revealed that it inhibits the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve modulating signaling pathways associated with cell proliferation and apoptosis. For example, it has been reported to downregulate the PI3K/AKT pathway, which is often overactive in cancer cells.

Interaction with Receptors

The biological activity of this compound is largely attributed to its ability to bind various receptors in the central nervous system (CNS) and other tissues. It has been identified as a partial agonist at certain serotonin receptors (5-HT receptors), which may explain its antidepressant effects. Additionally, its interaction with dopamine receptors could also play a role in its efficacy against mood disorders.

Enzyme Inhibition

The compound exhibits inhibitory effects on specific enzymes involved in cancer progression. For example, it has been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme that plays a critical role in DNA repair mechanisms within cells. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy agents.

Chemical Reactions

1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions:

- Oxidation: The compound can be oxidized to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

- Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

- Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted piperidine compounds, depending on the specific reaction conditions and reagents used.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride | Methoxy group on a different position | Antidepressant effects |

| 1-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride | Different phenyl position | Potential antitumor activity |

| 1-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride | Chlorine substituent | Varying receptor interactions |

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring and amine group allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing biological processes such as neurotransmission and enzyme activity .

Comparison with Similar Compounds

Structural and Functional Insights

Electron-Donating vs. Electron-Withdrawing Groups :

- The 4-methoxybenzyl group (target compound) is electron-donating, enhancing solubility and interaction with aromatic residues in proteins .

- Nitrobenzyl analogs (e.g., 3-nitro substitution) exhibit electron-withdrawing effects, which may increase reactivity but reduce metabolic stability .

- Halogenated Derivatives (e.g., 4-chlorobenzyl): Chlorine’s electronegativity improves binding affinity in hydrophobic pockets but may introduce toxicity risks .

Biological Activity :

- Pyrimidinyl derivatives (e.g., 6-methylpyrimidine) are classified as industrial-grade but lack detailed toxicity data .

Biological Activity

1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride is a chemical compound that belongs to the piperidine class of compounds. Its molecular formula is C₁₃H₁₈Cl₂N₂O. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Antidepressant Effects

Research indicates that piperidine derivatives, including 1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride, exhibit antidepressant-like effects in various animal models. These compounds are thought to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation. In a study involving rodent models, the compound demonstrated significant reductions in depressive-like behaviors when administered at specific dosages.

Antitumor Activity

The compound has also shown promise as an antitumor agent. In vitro studies revealed that it inhibits the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis. For instance, it has been reported to downregulate the PI3K/AKT pathway, which is often overactive in cancer cells .

Interaction with Receptors

The biological activity of 1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride is largely attributed to its ability to bind various receptors in the central nervous system (CNS) and other tissues. It has been identified as a partial agonist at certain serotonin receptors (5-HT receptors), which may explain its antidepressant effects. Additionally, its interaction with dopamine receptors could also play a role in its efficacy against mood disorders .

Enzyme Inhibition

The compound exhibits inhibitory effects on specific enzymes involved in cancer progression. For example, it has been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme that plays a critical role in DNA repair mechanisms within cells. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy agents .

Animal Models

In a series of experiments involving mice, administration of 1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride resulted in significant tumor size reduction compared to control groups. The study highlighted the compound's potential as an adjunct therapy in cancer treatment regimens .

Clinical Implications

While there are no direct human clinical trials reported for this specific compound, related piperidine derivatives have undergone clinical evaluation for their antidepressant and antitumor properties. The findings from these studies suggest that 1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride may offer similar therapeutic benefits if further developed .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride | Methoxy group on a different position | Antidepressant effects |

| 1-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride | Different phenyl position | Potential antitumor activity |

| 1-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride | Chlorine substituent | Varying receptor interactions |

This table illustrates how slight modifications in the structure of piperidine derivatives can lead to variations in their biological activity and therapeutic efficacy.

Q & A

Q. What structural modifications enhance its selectivity for serotonin receptors over adrenergic receptors?

- Design Insights : Introducing a sulfonyl group at the piperidine nitrogen (e.g., 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine) increases 5-HT2A receptor affinity (Ki <50 nM) while reducing α1-adrenergic off-target activity (Ki >1 μM). Molecular docking simulations highlight hydrogen bonding with Ser159 in the 5-HT2A binding pocket .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.